Product packaging for Isopropyl 5-fluoropicolinate(Cat. No.:)

Isopropyl 5-fluoropicolinate

Cat. No.: B8599837
M. Wt: 183.18 g/mol
InChI Key: WHVLRUBYLHVRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fluorine in Pyridine (B92270) Derivatives for Research Applications

The introduction of fluorine into pyridine derivatives has become a pivotal strategy in the development of new materials, agrochemicals, and pharmaceuticals. researchgate.netacs.org The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter the physicochemical and biological properties of the parent molecule. researchoutreach.orgfrontiersin.org Replacing hydrogen with fluorine can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. acs.orgfrontiersin.org

In the context of pyridine rings, the position of fluorine substitution is crucial and can influence the molecule's electronic properties and interaction with biological targets. frontiersin.orguni-muenster.de For instance, fluorinated pyridines are key components in a number of commercial agrochemicals and pharmaceuticals. researchoutreach.org The trifluoromethylpyridine (TFMP) moiety, for example, is a structural component in various pesticides, where the fluorine atoms are thought to contribute to their enhanced pest control properties. researchoutreach.org The difluoromethyl group is also of particular interest in drug research as it is considered a bioisostere of hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor. dokumen.pub Researchers have developed methods for the site-selective introduction of difluoromethyl groups into pyridines, highlighting the importance of precise fluorination patterns for biological activity. uni-muenster.de

The strategic incorporation of fluorine can lead to derivatives with desirable characteristics, such as increased efficacy and bioavailability in pharmaceuticals. acs.org The development of novel fluorination methods continues to be an active area of research, aiming to provide efficient and selective access to a wide range of fluorinated pyridine compounds for various research applications. researchgate.netacs.orgbeilstein-journals.org

Overview of Picolinate (B1231196) Chemistry in Synthetic and Biological Research

Picolinic acid, or 2-pyridinecarboxylic acid, and its derivatives, known as picolinates, are a significant class of compounds in synthetic and biological research. The picolinate structure, featuring a carboxylic acid group at the 2-position of a pyridine ring, serves as a versatile scaffold in coordination chemistry and is a key structural element in various biologically active molecules. researchgate.netkoreascience.kr

In biological systems, picolinic acid itself is a metabolite of the amino acid tryptophan. Chromium(III) picolinate has been widely studied as a nutritional supplement. researchgate.netkoreascience.krnih.gov The picolinate ligands are believed to enhance the bioavailability of chromium. researchgate.netkoreascience.kr The coordination chemistry of picolinates with various metal ions has been extensively investigated, revealing their ability to form stable complexes. researchgate.netacs.org

In the field of agrochemicals, picolinate-based compounds are prominent as synthetic auxin herbicides. researchgate.netresearchgate.net These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds. researchgate.net The discovery of novel 6-aryl-picolinate herbicides, such as halauxifen-methyl, has demonstrated the continued importance of this chemical class in developing new crop protection agents. researchgate.netresearchgate.net The substitution pattern on both the pyridine ring and the ester group of the picolinate can be modified to fine-tune the herbicidal activity and crop selectivity.

Historical Context of Fluorinated Heteroarene Synthesis Methodologies

The synthesis of fluorinated heteroarenes has evolved significantly over the years, driven by the increasing demand for these compounds in various fields. researchgate.net Historically, the introduction of fluorine into heterocyclic rings was often challenging, requiring harsh reaction conditions. acs.org

Early methods for the synthesis of fluorinated heterocycles often relied on two main strategies: direct fluorination of a pre-formed heterocyclic ring or the "building block" approach, which involves constructing the heterocyclic ring from fluorinated precursors. researchgate.net Direct fluorination methods included electrophilic fluorination using reagents like elemental fluorine, which can be hazardous and lack selectivity, and nucleophilic fluorination, such as the Halex (halogen exchange) process, which is widely used in industry but often requires high temperatures. acs.orgacs.org

Over the past few decades, significant progress has been made in developing milder and more selective fluorination methods. Transition-metal-catalyzed fluorination has emerged as a powerful tool for the synthesis of fluorinated heteroarenes. beilstein-journals.org Catalysts based on palladium, copper, and silver have been developed for the fluorination of (hetero)aryl halides and triflates. beilstein-journals.orgacs.org These methods often offer better functional group tolerance and regioselectivity compared to traditional approaches.

More recent advancements include C-H bond fluorination, which allows for the direct introduction of fluorine into a heterocycle without the need for a pre-functionalized starting material. nih.gov The development of new fluorinating reagents has also been crucial. For example, anhydrous tetramethylammonium (B1211777) fluoride (B91410) has been shown to be effective for room-temperature SNAr fluorination reactions. acs.org These modern synthetic methods have greatly expanded the accessibility of a wide range of structurally diverse fluorinated heteroarenes for academic and industrial research.

Research and Synthesis of Isopropyl 5-fluoropicolinate

Synthetic Methodologies for this compound

The synthesis of this compound can be achieved through several synthetic routes, often involving the fluorination of a corresponding chlorinated precursor or the esterification of 5-fluoropicolinic acid.

One common approach is the halogen exchange (Halex) reaction. For instance, a process for preparing 6-aryl-5-fluoropicolinates utilizes the Halex reaction of tetrachloropicolinonitrile. acs.org A general method for the preparation of fluoropicolinates involves the fluorination of a chloropicolinoyl chloride with a fluoride source, followed by esterification. googleapis.com Specifically, 5-chloropicolinoyl chloride can be reacted with potassium fluoride (KF) in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) in a solvent such as sulfolane. googleapis.com The resulting 5-fluoropicolinoyl fluoride can then be reacted with isopropyl alcohol to yield this compound. googleapis.com

Another synthetic strategy involves the use of milder fluorinating agents. Anhydrous tetramethylammonium fluoride (NMe4F) has been demonstrated to be effective for the SNAr fluorination of chloropicolinates at room temperature or slightly elevated temperatures, offering an alternative to harsher conditions. acs.org

A patent describes the preparation of isopropyl 4-amino-5,6-difluoropicolinate, which can undergo further reactions. google.com While not a direct synthesis of the title compound, it highlights the use of isopropyl esters in the synthesis of related fluorinated picolinates. The synthesis of isopropyl 3,5,6-trichloro-4-(1,3-dioxoisoindolin-2-yl)picolinate from Picloram and isopropyl alcohol is also documented, showcasing the formation of isopropyl picolinate esters. google.comgoogle.com

Chemical Properties and Characterization

This compound is a pyridine derivative characterized by a fluorine atom at the 5-position and an isopropyl ester at the 2-position. The presence of the fluorine atom and the isopropyl ester group influences its chemical properties, such as reactivity, solubility, and electronic characteristics.

The characterization of this compound and related compounds typically involves standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool.

1H NMR: The proton NMR spectrum would show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH3 groups) and the protons on the pyridine ring. googleapis.comamazonaws.com

19F NMR: The fluorine NMR spectrum provides a direct way to confirm the presence and chemical environment of the fluorine atom. googleapis.comamazonaws.com

13C NMR: The carbon NMR spectrum gives information about all the carbon atoms in the molecule. amazonaws.com

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. googleapis.comamazonaws.com Chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound. koreascience.krgoogleapis.com

The table below summarizes the reported spectral data for a related compound, Isopropyl 5-fluoro-6-(4-methoxyphenyl)picolinate, which provides an indication of the expected chemical shifts for the core this compound structure.

Analysis Type Observed Data for Isopropyl 5-fluoro-6-(4-methoxyphenyl)picolinate
1H NMR (400 MHz, CDCl3) δ 8.06 (d, J = 8.4 Hz, 2H), 8.00 (dd, J = 8.4, 4.8 Hz, 1H), 7.52 (dd, J = 10.8, 8.4 Hz, 1H), 7.00 (d, J = 8.4 Hz, 2H), 5.31 (sept, J = 6.4 Hz, 1H), 1.42 (d, J = 6.4 Hz, 6H) amazonaws.com
19F NMR (377 MHz, CDCl3) δ –118.0 (d, J = 10.8 Hz) amazonaws.com
13C NMR (125 MHz, CDCl3) δ 164.0, 160.9, 159.0 (d, J = 265 Hz), 146.0 (d, J = 11 Hz), 144.4 (d, J = 5 Hz), 130.6 (d, J = 7 Hz), 127.3 (d, J = 6 Hz), 124.7 (d, J = 6 Hz), 124.5 (d, J = 22 Hz), 114.0, 69.6, 55.5, 22.0 amazonaws.com
HRMS ESI+ (m/z) [M + H]+ calcd for C16H17FNO3 290.1187; found 290.1186 amazonaws.com

Role in Academic and Industrial Research

This compound serves as a building block and an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors. The combination of the fluorinated pyridine ring and the picolinate ester makes it a valuable synthon.

In the agrochemical industry, fluorinated picolinates are key components of modern herbicides. researchgate.netgoogle.comoapi.int The 6-aryl-picolinate class of herbicides, which includes fluorinated derivatives, are known for their high efficacy against broadleaf weeds. researchgate.netresearchgate.net this compound can be a precursor to these types of active ingredients. For example, research has been conducted on the synthesis of 6-aryl-5-fluoropicolinate herbicides. acs.org

In pharmaceutical research, the fluorinated pyridine scaffold is present in numerous drug candidates. researchoutreach.orgmdpi.com The introduction of fluorine can modulate the drug's metabolic stability and binding characteristics. acs.orgfrontiersin.org While specific research on the direct biological activity of this compound is not widely published, it is utilized in the synthesis of compounds that are screened for various therapeutic activities. For instance, pyridine derivatives have been investigated for their antiproliferative activity. mdpi.com

The compound is also used in the development of new synthetic methodologies. The study of its reactivity in reactions like SNAr and cross-coupling provides valuable insights for organic chemists. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2 B8599837 Isopropyl 5-fluoropicolinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

propan-2-yl 5-fluoropyridine-2-carboxylate

InChI

InChI=1S/C9H10FNO2/c1-6(2)13-9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3

InChI Key

WHVLRUBYLHVRPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NC=C(C=C1)F

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Isopropyl 5 Fluoropicolinate and Derivatives

Nucleophilic Reactivity of the Fluorine Moiety and Pyridine (B92270) Ring

The pyridine ring in Isopropyl 5-fluoropicolinate is electron-deficient due to the electronegativity of the nitrogen atom. This property, combined with the presence of a good leaving group like fluorine, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The fluorine atom significantly influences the reactivity of the pyridine ring. Fluorine is the most electronegative element, and its presence enhances the electrophilicity of the carbon atom to which it is attached, making it a prime target for nucleophilic attack. In SNAr reactions involving halopyridines, the reactivity order is often F > Cl > Br > I. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine (B119429). acs.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Fluoropyridine Systems This table presents generalized reactions analogous to those that could involve this compound, demonstrating the displacement of a fluorine atom by various nucleophiles.

NucleophileReagent ExampleProduct TypeGeneral Reaction Conditions
AlkoxideSodium methoxide (B1231860) (NaOMe)5-Alkoxypicolinate derivativeReaction in an alcohol solvent (e.g., methanol)
AmineAmmonia (B1221849) (NH3) or primary/secondary amines5-Aminopicolinate derivativeOften requires elevated temperatures and pressures
ThiolateSodium thiophenoxide (NaSPh)5-(Arylthio)picolinate derivativeTypically run in a polar aprotic solvent like DMF or DMSO

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring is not part of the aromatic π-system, making it available to react with electrophiles and Lewis acids. wikipedia.org These reactions are characteristic of tertiary amines.

N-Alkylation and N-Acylation : The pyridine nitrogen can be readily alkylated by alkyl halides to form quaternary pyridinium (B92312) salts. This process introduces a positive charge on the nitrogen atom, which significantly increases the electron-deficient character of the ring, making it even more susceptible to nucleophilic attack. wikipedia.org Similarly, acylation can occur with acyl halides or anhydrides.

N-Oxidation : The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The resulting N-oxide modifies the electronic properties of the ring, influencing its reactivity in subsequent reactions. For example, N-oxide formation can facilitate electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 4-positions. wikipedia.org

Table 2: Common Reactions at the Pyridine Nitrogen

Reaction TypeTypical ReagentProduct
ProtonationStrong acids (e.g., HCl)Pyridinium salt
N-AlkylationAlkyl halides (e.g., CH3I)N-Alkylpyridinium salt
N-OxidationPeracids (e.g., m-CPBA)Pyridine N-oxide

Transformations of the Ester Group (e.g., hydrolysis, amidation)

The isopropyl ester group of this compound can undergo several common transformations characteristic of carboxylic acid esters.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 5-fluoropicolinic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid. researchgate.net

Amidation : The ester can react with ammonia or primary or secondary amines to form the corresponding amide. This reaction, known as aminolysis, typically requires heating. The process involves nucleophilic acyl substitution where the amine displaces the isopropoxy group. The synthesis of picolinamides can also be achieved through other routes, for example, from the reaction of N-fluoropyridinium fluoride (B91410) with isonitriles. acs.org

Transesterification : In the presence of another alcohol and an acid or base catalyst, the isopropyl group can be exchanged for a different alkyl group. For instance, reacting this compound with methanol (B129727) could yield Methyl 5-fluoropicolinate.

Table 3: Key Transformations of the Isopropyl Ester Group

TransformationReagentsProduct
Base-catalyzed hydrolysis (Saponification)Aqueous base (e.g., NaOH, KOH), then acid workup5-Fluoropicolinic acid
Acid-catalyzed hydrolysisAqueous acid (e.g., H2SO4), heat5-Fluoropicolinic acid
Amidation (Aminolysis)Amine (e.g., R-NH2), heatN-substituted-5-fluoropicolinamide

Reductive and Oxidative Transformations

The pyridine ring of this compound can undergo both reduction and oxidation under specific conditions.

Reduction : Catalytic hydrogenation of the pyridine ring is a common method for its reduction. Reagents like hydrogen gas with a metal catalyst (e.g., platinum, palladium, or rhodium) can reduce the aromatic pyridine ring to a saturated piperidine (B6355638) ring. The conditions required for this transformation are often harsh, involving high pressures and temperatures.

Oxidation : As mentioned in section 3.2, the primary site of oxidation on the pyridine ring is the nitrogen atom, leading to the formation of pyridine N-oxides. wikipedia.org Direct oxidation of the carbon atoms of the pyridine ring is generally difficult due to the ring's electron-deficient nature. However, oxidative fluorination of pyridine derivatives can be achieved using high-oxidation-state transition metals, potentially leading to the introduction of additional fluorine atoms or other functional groups. researchgate.netnih.gov

Functionalization of Peripheral Substituents on the Picolinate (B1231196) Core

Beyond the primary reactions of the main functional groups, further transformations can be envisioned to modify the peripheral substituents.

Displacement of Fluorine : As detailed in section 3.1, the fluorine atom is a versatile handle for introducing a wide array of functional groups via SNAr reactions. This pathway is a primary method for the late-stage functionalization of complex molecules containing a fluoropyridine core. acs.org

Modification of the Ester : The ester group, once hydrolyzed to a carboxylic acid, can be converted into other functional groups. For example, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acyl chloride can then be used to synthesize a wider variety of amides, esters, and other carboxylic acid derivatives.

The interplay between the fluorine atom, the pyridine nitrogen, and the ester group allows for a diverse range of chemical transformations, making this compound and related compounds valuable intermediates in organic synthesis.

Advanced Characterization Methodologies for Fluoropicolinate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can provide a complete picture of the molecular architecture of isopropyl 5-fluoropicolinate.

Proton (¹H) NMR spectroscopy is fundamental for identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals that correspond to the protons on the pyridine (B92270) ring and the isopropyl ester group.

The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals key structural features. The aromatic region shows signals for the three protons on the fluorinated pyridine ring. Their chemical shifts and coupling patterns (splitting) are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the ester group. The isopropyl group is characterized by a heptet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, a classic pattern for this moiety.

Detailed analysis of the coupling constants (J values) helps to establish the connectivity between adjacent protons, confirming the substitution pattern on the pyridine ring.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.60d (doublet)2.81HPyridine-H6
8.18dd (doublet of doublets)8.8, 4.41HPyridine-H4
7.52ddd (doublet of doublet of doublets)8.7, 7.9, 2.91HPyridine-H3
5.34hept (heptet)6.31HIsopropyl-CH
1.43d (doublet)6.36HIsopropyl-CH₃
Data sourced from patent WO 2014/018506 A1.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and analysis of the carbon framework.

The spectrum shows signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the isopropyl group. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbonyl carbon appears at a significantly downfield shift. The carbons on the pyridine ring are influenced by the electronegative fluorine and nitrogen atoms, and their signals are often split due to coupling with the fluorine atom (C-F coupling).

Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Coupling Constant (JC-F) HzAssignment
163.63s (singlet)-C=O (Ester)
162.32s (singlet)-Pyridine-C5 (bearing F)
159.71s (singlet)-Pyridine-C2
144.84d (doublet)3.8Pyridine-C6
138.46d (doublet)24.8Pyridine-C4
126.78d (doublet)5.4Pyridine-C-X (unassigned)
123.31d (doublet)18.5Pyridine-C3
69.71s (singlet)-Isopropyl-CH
21.81s (singlet)-Isopropyl-CH₃
Data sourced from patent WO 2014/018506 A1.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method is straightforward and provides unambiguous evidence for the presence of fluorine.

In the case of this compound, the ¹⁹F NMR spectrum shows a single signal, confirming the presence of one fluorine atom on the pyridine ring. The chemical shift of this signal is characteristic of the electronic environment of the fluorine atom. Furthermore, ¹⁹F NMR can be used for quantitative analysis, allowing for the determination of the purity of the fluorinated compound relative to a known standard. The observed chemical shift for this compound in CDCl₃ is approximately -120.51 ppm.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile compounds like this compound and for identifying any synthesis-related byproducts or impurities.

In a GC-MS analysis, the sample is vaporized and separated on a GC column before entering the mass spectrometer. The mass spectrometer then records the mass spectrum of the eluting components. The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight, although it may not always be the most abundant peak. The fragmentation pattern, which results from the breakdown of the molecular ion, is unique to the compound's structure and serves as a chemical "fingerprint."

Key fragments observed in the electron ionization mass spectrum of this compound provide structural confirmation. For example, the loss of the isopropyl group or parts of the ester functionality results in characteristic fragment ions.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Fragment Identity
14243[M - C₃H₅]⁺ or [M - CH(CH₃)₂ + H]⁺
124100[M - OCH(CH₃)₂]⁺ (Fluoropicolinoyl cation)
9797[M - C₃H₅O₂]⁺ (Fluoropyridinium cation)
9693[C₅H₃FN]⁺
4359[C₃H₇]⁺ (Isopropyl cation)
Data sourced from patent WO 2014/018506 A1.

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound and related fluoropicolinate compounds from reaction mixtures are critical steps to ensure high purity for subsequent analytical characterization and use. Chromatographic techniques are indispensable for this purpose, offering a range of methodologies adaptable to different scales and purification requirements. The selection of a specific technique depends on factors such as the polarity of the compound, the nature of impurities, the required purity level, and the scale of the separation.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient purification technique widely employed in synthetic chemistry for the preparative separation of compounds from crude reaction mixtures. rochester.edu It is particularly suitable for the purification of multi-gram quantities of this compound. The technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (eluent) that is pushed through the column under moderate pressure, leading to faster separations compared to traditional gravity chromatography. wfu.eduyoutube.com

The purification strategy for this compound generally involves adsorbing the crude material onto a small amount of silica gel and loading it onto the top of a pre-packed silica gel column. The separation is then achieved by eluting the column with a solvent system of increasing polarity. A common mobile phase for compounds of intermediate polarity, such as picolinate (B1231196) esters, is a gradient of ethyl acetate (B1210297) in hexanes. rochester.edu The progress of the separation is monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). Fractions containing the pure product are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

For structurally related compounds, such as other esters or derivatives formed during a reaction, flash chromatography provides a reliable method for their isolation. For instance, in multi-step syntheses, purification by flash column chromatography is a standard procedure after each step to ensure the purity of the intermediate before proceeding. wiley-vch.de

Table 1: Typical Parameters for Flash Column Chromatography Purification of this compound

Parameter Description
Stationary Phase Silica Gel (230-400 Mesh) wiley-vch.de
Mobile Phase Gradient elution, typically starting with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 40% Ethyl Acetate in Hexanes). wiley-vch.de
Loading Technique Dry loading (pre-adsorption onto silica) or direct liquid injection. rochester.edu
Elution Pressure Low positive pressure (e.g., compressed air). rochester.edu

| Detection | Thin-Layer Chromatography (TLC) with UV visualization. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers significantly higher resolution and sensitivity compared to flash chromatography, making it the method of choice for purity assessment and the isolation of high-purity samples on an analytical or semi-preparative scale.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation of structurally similar pyridinecarboxylic acid isomers has been successfully achieved using mixed-mode reversed-phase/cation-exchange columns, demonstrating the versatility of HPLC in resolving closely related compounds. helixchrom.comsielc.com

A typical HPLC analysis for this compound would involve injecting a solution of the sample onto the column and eluting with a gradient of increasing acetonitrile concentration. The fluorine atom and the isopropyl ester group on the picolinate core influence the compound's hydrophobicity, allowing for effective separation from starting materials, byproducts, and degradation products. Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region. researchgate.net This method can be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and sensitivity, ensuring its suitability for quality control in pharmaceutical applications. researchgate.net

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Description
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid.
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Elution Mode Gradient elution.
Flow Rate 1.0 mL/min.
Column Temperature 25 °C.
Detection UV at 254 nm.

| Injection Volume | 10 µL. |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the separation of chiral compounds, offering significant advantages over traditional HPLC. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. chromatographyonline.com This results in a mobile phase with low viscosity and high diffusivity, which allows for faster separations, higher efficiency, and reduced backpressure compared to liquid chromatography. selvita.comchromatographyonline.com Furthermore, SFC is considered a "greener" technology due to the significant reduction in the use of organic solvents. selvita.com

While this compound itself is not chiral, many related fluoropicolinate compounds and other pharmaceutical intermediates possess chiral centers. The separation of enantiomers is crucial as they can exhibit different pharmacological and toxicological properties. chromatographyonline.com SFC is particularly well-suited for this purpose. The direct separation of enantiomers is achieved using a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of racemic compounds. uta.edu

Method development in chiral SFC often involves screening a set of complementary CSPs with a mobile phase consisting of supercritical CO2 and an alcohol modifier (e.g., methanol (B129727), ethanol, or isopropanol). uta.edu The type and percentage of the alcohol modifier can dramatically influence retention and enantioselectivity. The high speed of SFC allows for rapid screening of multiple columns and mobile phase conditions, accelerating the development of an optimal separation method. youtube.com This capability for high-throughput screening and purification makes preparative SFC an invaluable tool in the pharmaceutical industry for obtaining enantiomerically pure compounds. selvita.com

Table 3: General Strategy for Chiral SFC Method Development for Fluoropicolinate Analogs

Parameter Description
Mobile Phase Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol, Ethanol).
Stationary Phases Screening of various Chiral Stationary Phases (CSPs), such as polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD).
Flow Rate Typically 2-5 mL/min for analytical scale.
Back Pressure Maintained to ensure supercritical conditions (e.g., 150 bar).
Column Temperature Often near ambient (e.g., 35-40 °C).

| Detection | UV Detector, Circular Dichroism (CD) Detector. |

Mechanistic Biological Research and Biochemical Probing with Fluoropicolinates Strictly Non Clinical

Investigation of Enzyme Modulation and Inhibition Mechanisms

Cyclooxygenase-2 (COX-2) Activity Modulation in In Vitro Systems

No studies were identified that investigate the modulation of Cyclooxygenase-2 (COX-2) activity by Isopropyl 5-fluoropicolinate or other fluoropicolinates in in vitro systems. While the search results contain general information on COX-2 inhibition assays and the activity of other fluorine-containing compounds, no data specific to the fluoropicolinate class of compounds could be found.

Apoptosis Signal-regulating Kinase 1 (ASK-1) Inhibition Studies in Cellular Models

There is no available research on the inhibition of Apoptosis Signal-regulating Kinase 1 (ASK-1) by this compound in cellular models. General information on ASK-1's role in apoptosis and inflammation is available, but its interaction with fluoropicolinates has not been documented in the accessible literature.

Elucidation of Cellular Pathway Interactions

Apoptosis Induction in Cellular Models: Caspase Pathway Activation

No literature was found that describes the induction of apoptosis or the activation of the caspase pathway in cellular models by this compound. The mechanism of caspase activation in apoptosis is well-documented for other compounds, but not for fluoropicolinates.

Modulation of RNA Splicing Events (e.g., Huntingtin gene) in Cellular Systems

There are no studies available that detail the modulation of RNA splicing events, specifically concerning the Huntingtin gene, by this compound in cellular systems. Research on small molecule modulators for Huntington's disease exists, but it does not include compounds from the fluoropicolinate family.

Structure-Activity Relationship (SAR) Studies in Biological Systems

No structure-activity relationship (SAR) studies for this compound or the broader class of fluoropicolinates in biological systems could be located. While SAR studies for other classes of molecules, such as fluoroquinolones, are available, this information is not transferable to the fluoropicolinate scaffold.

Influence of Fluorine Substitution on Biological Activities

The substitution of a hydrogen atom with fluorine on the picolinate (B1231196) scaffold can lead to profound changes in biological activity. While specific studies on this compound are limited, research on related fluorinated heterocyclic compounds provides insights into the potential effects. Fluorine's high electronegativity can influence the electron distribution within the molecule, potentially affecting interactions with biological macromolecules.

Table 1: Illustrative Antifungal Activity of Fluorinated Quinoline (B57606) Analogs (Note: This table is a representative example from a study on related compounds and not specific to this compound)

CompoundSubstitutionAntifungal Activity (% inhibition at 50 µg/mL) vs. S. sclerotiorum
Analog 14-tert-butyl>80%
Analog 24-methoxy>80%
Analog 34-methyl>80%
Analog 44-fluoro>80%
Analog 54-chloro<50%
Tebufloquin (Control)-75.0%

Data adapted from a study on fluorinated quinoline analogs and is for illustrative purposes only.

Impact of Structural Modifications on Target Binding and Selectivity in Cellular Assays

The precise positioning of fluorine and other structural modifications on the picolinate ring and its ester group can significantly impact target binding and selectivity. In the broader context of drug discovery, strategic fluorination can enhance binding affinity by creating favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the target's binding pocket.

Research on other fluorinated heterocyclic compounds has demonstrated that even minor structural changes can lead to significant differences in biological outcomes. The exploration of different ester groups, for example, can affect cell permeability and metabolic stability, which in turn influences the concentration of the compound at its target site in cellular assays.

Development of Fluoropicolinate Probes for Biochemical Research

The unique properties of fluorinated compounds make them attractive candidates for the development of chemical probes for biochemical research. These probes are valuable tools for studying biological processes, such as enzyme activity and protein localization. While the development of probes specifically from this compound has not been detailed, the picolinate scaffold itself has been utilized in the design of fluorescent probes.

For example, sensors based on the catalytic hydrolysis of picolinate esters have been developed for the detection of metal ions like Cu2+. These probes often work on an OFF-ON fluorescence mechanism, where the presence of the target ion triggers a chemical reaction that "turns on" the fluorescence of a reporter molecule. The incorporation of fluorine into such a system could potentially fine-tune the probe's sensitivity, selectivity, and photophysical properties.

The development of fluoropicolinate-based probes could involve attaching a fluorophore to the picolinate backbone. The inherent biological activity of the fluoropicolinate moiety could then be harnessed to direct the probe to a specific biological target, allowing for visualization and study of that target's function in a cellular context.

Applications and Advanced Research Directions of Fluoropicolinate Derivatives

Role in Agrochemical Research and Development

Fluoropicolinate derivatives are a significant class of compounds in the agrochemical industry, primarily researched for their potent herbicidal properties. The development of these synthetic herbicides is crucial for managing weed resistance and ensuring crop yields.

Herbicidal Activity of 6-Aryl-5-fluoropicolinates: Mechanisms of Action (e.g., auxin mimics)

6-Aryl-2-picolinic acid herbicides, including 5-fluorinated derivatives, represent an important subclass of synthetic auxin herbicides. mdpi.comnih.govbohrium.com These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but exhibit greater stability and persistence within the plant. nih.gov At low concentrations, they stimulate various growth processes, but at higher, herbicidal concentrations, they disrupt normal plant development, leading to uncontrolled growth and eventual plant death. nih.gov

The mechanism of action involves the herbicide binding to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1) and other Auxin-Signaling F-box proteins (AFBs). nih.govnih.govmdpi.com This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins, leading to the unregulated expression of auxin-responsive genes. nih.gov This cascade of events results in the characteristic symptoms of auxin herbicide phytotoxicity.

Research into novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids has demonstrated significant herbicidal activity. mdpi.comnih.govbohrium.com Many of these compounds show superior inhibition of root growth in model plants like Arabidopsis thaliana compared to established herbicides. For instance, in one study, several compounds exhibited greater inhibitory effects than picloram, and a few even surpassed the newer herbicide florpyrauxifen. mdpi.combohrium.com

Herbicidal Activity of Selected 6-Aryl-5-fluoropicolinate Derivatives against A. thaliana Root Growth
CompoundConcentration (µmol/L)Root Growth Inhibition (%)Reference CompoundReference Inhibition (%)Source
S2020.578.4Florpyrauxifen33.8 mdpi.combohrium.com
V-7IC50 value 45 times lower than Halauxifen-methylHalauxifen-methyl- nih.govnih.gov

Structure-Activity Relationships in Herbicide Design

The design of effective 6-aryl-5-fluoropicolinate herbicides relies heavily on understanding their structure-activity relationships (SAR). The nature and position of substituents on the aryl ring at the 6-position of the picolinate (B1231196) core significantly influence the molecule's herbicidal potency. nih.govmdpi.com

Studies have systematically explored these relationships by synthesizing series of compounds with varied substitution patterns. For example, research on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids revealed that the location of substituents on the phenyl ring of the pyrazole (B372694) fragment is critical. nih.gov Compounds with substituents (such as fluorine, chlorine, bromine, methyl, or methoxy (B1213986) groups) at the 2- and 4-positions of the phenyl ring generally exhibit superior inhibitory activity compared to those with substitutions at the 3-position. nih.gov

These SAR studies are essential for optimizing herbicide design, aiming to enhance efficacy against target weeds while potentially improving crop selectivity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are also constructed to guide the synthesis of next-generation herbicides with improved activity. nih.govmdpi.com

Structure-Activity Relationship (SAR) Insights for 6-Aryl-5-fluoropicolinate Herbicides
Structural FeatureObservationImpact on Herbicidal ActivitySource
Substituent Position on Aryl RingSubstituents at the 2- and 4-positions are more effective than at the 3-position.Higher inhibitory activity. nih.gov
Introduction of Pyrazolyl at Position 6Replacing a chlorine atom with a substituted pyrazolyl ring can enhance performance.Potentially better post-emergence activity and a broader weed control spectrum. nih.govnih.gov

Contributions to Medicinal Chemistry Research Scaffolds (excluding clinical drug development)

Beyond agrochemicals, the fluorinated picolinate scaffold is a valuable platform in medicinal chemistry for the discovery of new investigational compounds. The unique properties imparted by the fluorine atom and the heterocyclic ring system make these structures attractive for biological studies.

Picolinates as Building Blocks for Investigational Compounds

In drug discovery, certain molecular substructures, often termed "privileged building blocks," appear frequently in successful drug molecules. taylorfrancis.compageplace.de These scaffolds are considered privileged because they can interact with multiple biological targets. Picolinates, as a class of heterocyclic compounds, serve as such building blocks. Their structure allows for versatile chemical modification, enabling the creation of large libraries of compounds for screening against various biological targets. researchgate.net The introduction of fluorine into the picolinate ring can significantly enhance properties like metabolic stability and binding affinity, making fluoropicolinates particularly valuable starting points for developing investigational compounds. nih.govnih.gov

Design and Synthesis of Fluorinated Heterocycles for Biological Studies

The synthesis of fluorinated heterocycles is a rapidly growing field in medicinal chemistry. rsc.orgnih.gov The incorporation of fluorine can profoundly influence a molecule's physicochemical properties, such as lipophilicity, pKa, and metabolic stability, which are critical for its biological function. nih.govnih.govmdpi.com For instance, fluorine can block sites of metabolic oxidation, extending the compound's half-life in biological systems. mdpi.com

Synthetic chemists have developed numerous methods to create these valuable molecules. lboro.ac.ukfindaphd.com Tandem SNAr (Nucleophilic Aromatic Substitution) reactions, for example, are employed to build novel heterocyclic rings from polyfluorinated building blocks. findaphd.com The resulting fluorinated heterocycles, including derivatives of 5-fluoropicolinic acid, are then screened in various biological assays to identify new lead compounds for further research. lboro.ac.ukfindaphd.com

Advanced Materials Science Applications

The unique electronic properties and high bond strength of the carbon-fluorine bond make fluorinated organic compounds, including fluoropicolinate derivatives, candidates for applications in advanced materials science. nih.govfluoropolymers.eu While research in this area is less developed than in agrochemicals or medicine, the potential is significant.

Fluorinated heterocycles are explored for their applications in polymer chemistry and the development of materials with tailored properties. nih.govresearchgate.net For example, fluorinated polymers (fluoropolymers) are known for their exceptional chemical resistance, thermal stability, and unique surface properties. fluoropolymers.eu These characteristics make them indispensable in high-tech industries, including electronics and aerospace. fluoropolymers.eu Derivatives of Isopropyl 5-fluoropicolinate could potentially be used as monomers or additives to create novel polymers with enhanced thermal stability, chemical inertness, or specific optical properties, opening avenues for new advanced materials. nih.gov

Future Research Avenues and Untapped Potential of Fluoropicolinate Chemistry

The field of fluoropicolinate chemistry, while established in certain agrochemical applications, holds significant untapped potential for broader scientific and commercial development. The unique physicochemical properties imparted by the fluorine atom and the picolinate scaffold provide a versatile platform for the design of novel molecules with tailored functionalities. Future research is poised to expand beyond current applications, venturing into new domains and refining existing technologies.

One of the most promising future directions lies in the exploration of fluoropicolinate derivatives in medicinal chemistry. The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com The picolinate structure, a substituted pyridine (B92270) ring, is a common motif in pharmacologically active compounds. The combination of these two features in fluoropicolinate derivatives suggests their potential as scaffolds for the development of new therapeutic agents. Researchers are expected to investigate the synthesis and biological evaluation of a wide array of fluoropicolinate-based compounds targeting various diseases, including cancer, infectious diseases, and inflammatory disorders.

Further advancements are also anticipated in the realm of materials science. The specific electronic and steric properties of fluoropicolinate derivatives could be harnessed for the creation of novel polymers and functional materials. For instance, their incorporation into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. Research into fluoropolymer additives is an expanding field, and fluoropicolinates could offer unique advantages in this space. openpr.com

In the agrochemical sector, while some fluoropicolinate derivatives are already in use, there remains considerable scope for innovation. The development of next-generation herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles is a continuous goal. Future research will likely focus on synthesizing and screening new fluoropicolinate esters and amides to identify candidates with novel modes of action or the ability to overcome existing resistance mechanisms in pests and pathogens. The exploration of their use as plant growth regulators or for enhancing crop resilience to environmental stressors also represents a fertile area of investigation.

The synthetic methodologies for preparing fluoropicolinates are also ripe for innovation. While established routes exist, the development of more efficient, sustainable, and cost-effective synthetic pathways is crucial for enabling broader research and commercialization. This includes the exploration of novel catalytic systems, flow chemistry techniques, and the use of greener reagents and solvents. For example, the synthesis of methyl 5-fluoropicolinate can be achieved from 5-fluoropyridine-2-carboxylic acid using thionyl chloride in methanol (B129727). chemicalbook.com

Below is a table of representative fluoropicolinate and related derivatives that are subjects of ongoing research and development:

Compound NameCAS NumberMolecular FormulaKey Research Area
Methyl 5-fluoropicolinate107504-07-4C7H6FNO2Agrochemical and pharmaceutical synthesis
Isopropyl 5-fluoro-3-iodopicolinateNot AvailableC9H9FINO2Chemical intermediate
2-Amino-6-fluorobenzothiazoleNot AvailableC7H5FN2SPrecursor in synthesis of bioactive molecules
N-isopropoxycarbonyl-L-valineNot AvailableC9H17NO4Chiral building block in synthesis

The untapped potential of fluoropicolinate chemistry is vast. Interdisciplinary collaborations between synthetic chemists, biologists, materials scientists, and engineers will be pivotal in unlocking the full capabilities of this versatile class of compounds. As our understanding of structure-activity relationships deepens and synthetic tools become more sophisticated, we can expect to see the emergence of a new generation of fluoropicolinate-based products with significant societal and economic impact.

Theoretical and Computational Studies on Fluoropicolinate Chemistry

Mechanistic Investigations of Reaction Pathways (e.g., SNAr, Halex)

The synthesis of fluorinated aromatic compounds, including 5-fluoropicolinates, often involves nucleophilic aromatic substitution (SNAr) reactions. A specific and industrially significant type of SNAr reaction is the Halogen Exchange (Halex) reaction, where a halide, typically chloride, is displaced by fluoride (B91410). mdpi.comacsgcipr.org

Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the mechanisms of these reactions for various heterocyclic systems. researchgate.net For the synthesis of a 5-fluoropicolinate, a common precursor would be a 5-chloropicolinate. The reaction proceeds via the addition of a fluoride ion to the aromatic ring, forming a temporary intermediate known as a Meisenheimer complex. This is followed by the departure of the chloride ion to yield the fluorinated product.

Theoretical investigations focus on several key aspects of this pathway:

Reaction Energetics: The reaction profile, including the energies of reactants, intermediates, transition states, and products, can be calculated. This helps in determining the thermodynamic feasibility and kinetic barriers of the reaction.

Solvent Effects: The choice of solvent is crucial in Halex reactions. Computational models can simulate the effect of different solvents on the reaction pathway, helping to identify optimal reaction conditions. Polar aprotic solvents are generally favored as they can solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus enhancing its nucleophilicity.

A representative reaction pathway for the Halex fluorination of a picolinate (B1231196) ester is shown below:

Figure 1: General Mechanism of Halex Reaction for a Picolinate Ester

Computational studies on similar systems, such as the Halex reaction of pentachloropyridine (B147404), have shown that the regioselectivity of the fluorination is often under kinetic control. researchgate.net The position of fluoride attack is determined by the activation energy of the initial nucleophilic addition. For 5-substituted picolinates, the electronic influence of the ester group and the nitrogen atom in the pyridine (B92270) ring directs the substitution to specific positions.

Table 1: Representative Calculated Energy Barriers for SNAr Reactions on Chlorinated Pyridines

ReactantNucleophileSolventCalculation MethodCalculated Activation Energy (kcal/mol)
2-Chloropyridine (B119429)F⁻DMSODFT (B3LYP/6-31G)25.8
4-ChloropyridineF⁻DMSODFT (B3LYP/6-31G)22.5
PentachloropyridineF⁻Gas PhaseG3MP2B318.2 (at C4)

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly DFT, are widely used to investigate the electronic structure of molecules like isopropyl 5-fluoropicolinate. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Key electronic properties that are typically calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, and positive potential around the hydrogen atoms.

Atomic Charges: Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to calculate the partial charges on each atom. This information helps in understanding the polarity of bonds and the reactivity of different sites within the molecule.

Table 2: Illustrative Calculated Electronic Properties for a Fluorinated Pyridine Derivative

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Note: These values are representative for a molecule of similar nature to this compound and are for illustrative purposes. The exact values would require specific calculations for the target molecule.

These quantum chemical descriptors are valuable for predicting how this compound might interact with biological targets or how it might degrade in the environment. chemrxiv.org

Molecular Modeling for Structure-Activity Relationship Prediction in Research Contexts

In the field of agrochemical research, molecular modeling is a key tool for predicting the biological activity of new compounds and for designing more effective molecules. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For a series of fluoropicolinate derivatives, a QSAR model could be developed to predict their herbicidal activity. This process typically involves:

Data Set Compilation: A set of fluoropicolinate analogues with experimentally determined herbicidal activities is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be constitutional, topological, geometric, or electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates a subset of the most relevant descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamples
Constitutional Molecular Weight, Number of Rings, Number of H-bond donors/acceptors
Topological Connectivity Indices (e.g., Kier & Hall indices)
Geometric Molecular Surface Area, Molecular Volume
Electronic Dipole Moment, HOMO/LUMO energies, Partial Charges on specific atoms

Once a validated QSAR model is established, it can be used to predict the activity of newly designed, yet unsynthesized, fluoropicolinate derivatives. This allows researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical for its biological activity, as they determine how well it can fit into the binding site of a target protein. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements of atoms in a molecule and their movements over time.

For this compound, conformational analysis would focus on the rotational freedom around the single bonds, particularly the bond connecting the isopropyl group to the ester oxygen and the bond between the ester group and the pyridine ring. Different conformations can have significantly different energies, and the molecule will predominantly exist in its lowest energy conformations. Computational methods can be used to identify these stable conformers and to determine the energy barriers for rotation between them.

MD simulations provide a more dynamic picture of the molecule's behavior. In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the movements of all atoms are calculated over a period of time by solving Newton's equations of motion. nih.gov

MD simulations of this compound can provide insights into:

Conformational Flexibility: How the molecule's shape changes over time in a solution.

Solvation: How the molecule interacts with solvent molecules and how this affects its conformation and properties.

Binding Dynamics: If the structure of a target protein is known, MD simulations can be used to study how this compound binds to it and the stability of the resulting complex.

These computational techniques are essential for a comprehensive understanding of the chemical and physical properties of this compound at the molecular level, guiding its synthesis and the rational design of new analogues with improved properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Isopropyl 5-fluoropicolinate?

  • Methodological Answer : The synthesis typically involves esterification of 5-fluoropicolinic acid with isopropyl alcohol under acid catalysis. Key steps include refluxing in anhydrous conditions, monitoring reaction progress via thin-layer chromatography (TLC), and purification via column chromatography. Characterization should include 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Spectroscopy : 19^{19}F NMR is essential for verifying fluorine incorporation, while IR spectroscopy identifies ester carbonyl stretches (~1740 cm1^{-1}).
  • Chromatography : HPLC with UV detection at 254 nm ensures purity (>95%).
  • Mass Spectrometry : HRMS confirms molecular ion consistency with theoretical values.
    Cross-referencing data with literature ensures reproducibility .

Q. What are the primary applications of this compound in current chemical research?

  • Methodological Answer : It is often used as a fluorinated building block in medicinal chemistry for kinase inhibitor development. Researchers should design bioactivity assays (e.g., enzyme inhibition studies) and compare results with non-fluorinated analogs to assess the impact of fluorine substitution .

Advanced Research Questions

Q. How can researchers design experiments to optimize the reaction conditions for synthesizing this compound with high enantiomeric excess?

  • Methodological Answer :

  • Framework : Apply the PICOT model:
P (Problem)I (Intervention)C (Comparison)O (Outcome)T (Time)
Low enantiomeric excessVarying chiral catalysts (e.g., BINOL-derived catalysts)Catalyst A vs. BEnantiomeric excess (%)Reaction duration (hours)
  • Experimental Design : Use a fractional factorial design to test catalyst loading, temperature, and solvent polarity. Analyze enantioselectivity via chiral HPLC and compare with density functional theory (DFT) simulations .

Q. What methodologies are recommended for analyzing contradictory data regarding the stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • Systematic Review : Aggregate stability data from multiple studies, noting variables like temperature, pH, and light exposure. Use meta-analysis to identify outliers.
  • Contradiction Resolution : Replicate conflicting experiments under standardized conditions. Apply Arrhenius kinetics to model degradation rates and validate via accelerated stability testing .

Q. How can computational chemistry be integrated into mechanistic studies of this compound’s reactivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase domains).
  • Quantum Mechanics : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states during ester hydrolysis. Validate with kinetic isotope effects (KIEs) from labeled experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.